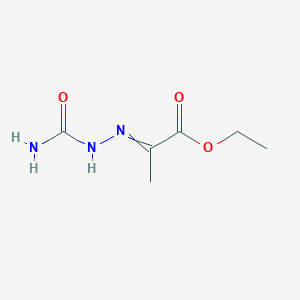

Ethyl-2-(carbamoylhydrazono)-propanoate

説明

Ethyl-2-(carbamoylhydrazono)-propanoate (CAS 861211-81-6) is a hydrazono-propanoate derivative characterized by a carbamoylhydrazone moiety and an ester functional group. Its structure includes a propanoate backbone substituted with a carbamoylhydrazone group at the 2-position, often with additional substituents such as a 4-chlorophenylsulfonyl group in specific derivatives (e.g., ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate) . This compound class is of interest in medicinal chemistry due to its structural resemblance to bioactive hydrazone derivatives, which are known for antiplatelet, antimicrobial, and anticancer properties .

特性

分子式 |

C6H11N3O3 |

|---|---|

分子量 |

173.17 g/mol |

IUPAC名 |

ethyl 2-(carbamoylhydrazinylidene)propanoate |

InChI |

InChI=1S/C6H11N3O3/c1-3-12-5(10)4(2)8-9-6(7)11/h3H2,1-2H3,(H3,7,9,11) |

InChIキー |

HVFVGYAKDVKQEB-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(=NNC(=O)N)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

- Ethyl-2-(2-phenylhydrazono)-3-oxobutanoate derivatives: These compounds feature a phenylhydrazone group and a ketone at the 3-position. The 4-hydroxyphenyl-substituted derivative (compound 3m) demonstrated the highest antiplatelet activity against arachidonic acid (AA)- and adenosine diphosphate (ADP)-induced aggregation, though it was less potent than aspirin .

- (E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate: This analog substitutes the carbamoylhydrazone with a 4-bromophenylhydrazone group. It exhibits moderate toxicity, requiring strict safety protocols (e.g., protective gear, avoidance of ignition sources) .

Table 1: Structural and Functional Comparison

Spectroscopic and Analytical Differences

- Infrared (IR) Spectroscopy: this compound derivatives exhibit C=O stretches at ~1699–1732 cm⁻¹ (ester) and N-H bends at ~1654–1674 cm⁻¹, consistent with hydrazone and carbamate functionalities . In contrast, phenylhydrazono derivatives (e.g., compound 3m) show similar ester carbonyl peaks but lack carbamoyl-specific bands .

- Elemental Analysis: this compound derivatives (e.g., CAS 861211-81-6) have calculated C/H/N ratios aligning with carbamoyl and sulfonyl groups, while phenylhydrazono analogs show higher carbon content due to aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。